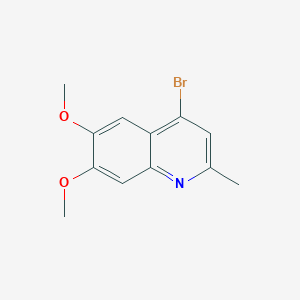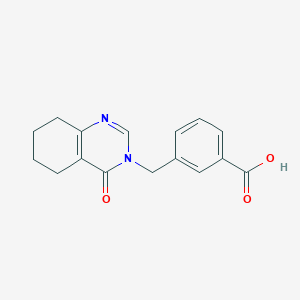![molecular formula C14H11NO4S B11841377 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid CAS No. 854048-08-1](/img/structure/B11841377.png)
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxy group at the 8th position, a methyl group at the 3rd position, and a sulfonic acid group at the 5th position of the benzo[F]quinoline structure. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and analytical chemistry .
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 8-hydroxy-3-methylquinoline using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires heating and careful control of reaction parameters to ensure the selective introduction of the sulfonic acid group at the desired position .
Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydroxy and sulfonic acid groups play a crucial role in binding to metal ions and biological macromolecules. The compound can chelate metal ions, forming stable complexes that exhibit unique electronic and photophysical properties .
In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid include:
8-Hydroxyquinoline: A well-known chelating agent with applications in metal ion detection and medicinal chemistry.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A closely related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
854048-08-1 |
|---|---|
Molekularformel |
C14H11NO4S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
8-hydroxy-3-methylbenzo[f]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H11NO4S/c1-8-2-4-12-11-5-3-10(16)6-9(11)7-13(14(12)15-8)20(17,18)19/h2-7,16H,1H3,(H,17,18,19) |
InChI-Schlüssel |
IALZLDNHQLQMNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C3C=C(C=CC3=C2C=C1)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)









![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)
